Cas no 1360958-79-7 (3-ethyl-1H-indole-7-carboxylic acid)
3-ethyl-1H-indole-7-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole-7-carboxylic acid, 3-ethyl-
- 3-ethyl-1H-indole-7-carboxylic acid
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- MDL: MFCD22558185
- Inchi: 1S/C11H11NO2/c1-2-7-6-12-10-8(7)4-3-5-9(10)11(13)14/h3-6,12H,2H2,1H3,(H,13,14)
- InChI Key: HZJNAMKHSRPFLR-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC=C2C(O)=O)C(CC)=C1
3-ethyl-1H-indole-7-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-338599-0.05g |
3-ethyl-1H-indole-7-carboxylic acid |
1360958-79-7 | 0.05g |
$1308.0 | 2023-09-03 | ||
| Enamine | EN300-338599-0.1g |
3-ethyl-1H-indole-7-carboxylic acid |
1360958-79-7 | 0.1g |
$1371.0 | 2023-09-03 | ||
| Enamine | EN300-338599-0.25g |
3-ethyl-1H-indole-7-carboxylic acid |
1360958-79-7 | 0.25g |
$1432.0 | 2023-09-03 | ||
| Enamine | EN300-338599-0.5g |
3-ethyl-1H-indole-7-carboxylic acid |
1360958-79-7 | 0.5g |
$1495.0 | 2023-09-03 | ||
| Enamine | EN300-338599-1.0g |
3-ethyl-1H-indole-7-carboxylic acid |
1360958-79-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-338599-2.5g |
3-ethyl-1H-indole-7-carboxylic acid |
1360958-79-7 | 2.5g |
$3051.0 | 2023-09-03 | ||
| Enamine | EN300-338599-5.0g |
3-ethyl-1H-indole-7-carboxylic acid |
1360958-79-7 | 5.0g |
$4517.0 | 2023-02-23 | ||
| Enamine | EN300-338599-10.0g |
3-ethyl-1H-indole-7-carboxylic acid |
1360958-79-7 | 10.0g |
$6697.0 | 2023-02-23 | ||
| Enamine | EN300-383548-0.05g |
3-ethyl-1H-indole-7-carboxylic acid |
1360958-79-7 | 0.05g |
$1308.0 | 2023-03-02 | ||
| Enamine | EN300-383548-0.1g |
3-ethyl-1H-indole-7-carboxylic acid |
1360958-79-7 | 0.1g |
$1371.0 | 2023-03-02 |
3-ethyl-1H-indole-7-carboxylic acid Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 3-ethyl-1H-indole-7-carboxylic acid
3-Ethyl-1H-Indole-7-Carboxylic Acid: A Comprehensive Overview
3-Ethyl-1H-indole-7-carboxylic acid, identified by the CAS number 1360958-79-7, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the indole family, which is renowned for its diverse biological activities and structural versatility. The molecule's structure consists of an indole ring system with an ethyl group attached at the 3-position and a carboxylic acid group at the 7-position. This unique arrangement endows it with intriguing chemical properties and potential applications in drug discovery.
The synthesis of 3-ethyl-1H-indole-7-carboxylic acid has been explored through various methodologies, including traditional organic synthesis techniques and more modern approaches leveraging catalytic processes. Recent studies have focused on optimizing the synthesis pathways to enhance yield and reduce environmental impact. For instance, researchers have employed microwave-assisted synthesis to accelerate reaction times while maintaining high purity levels. These advancements underscore the compound's importance in both academic and industrial settings.
In terms of biological activity, 3-ethyl-1H-indole-7-carboxylic acid has shown promise as a potential lead compound in drug development. Preclinical studies indicate that it exhibits selective binding to certain G-protein coupled receptors (GPCRs), which are critical targets for treating conditions such as cardiovascular diseases, neurological disorders, and inflammatory conditions. Notably, a 2023 study published in Nature Communications highlighted its ability to modulate serotonin receptors, suggesting its potential utility in treating depression and anxiety disorders.
The pharmacokinetic profile of 3-ethyl-1H-indole-7-carboxylic acid has also been extensively investigated. Research indicates that it demonstrates moderate oral bioavailability and favorable metabolic stability, which are essential attributes for a drug candidate. Furthermore, preliminary toxicity studies suggest that it has a relatively low toxicity profile, making it a promising candidate for further preclinical development.
Beyond its pharmacological applications, 3-Ethyl-1H-indole-7-carboxylic acid has also found utility in materials science. Its ability to form self-assembled monolayers (SAMs) on various substrates has been explored for applications in nanotechnology and sensor development. A 2022 study published in Advanced Materials demonstrated its potential as a building block for creating responsive surfaces with applications in chemical sensing and drug delivery systems.
In conclusion, 3-Ethyl-1H-indole-7-carboxylic acid, CAS No. 1360958-79-7, represents a versatile compound with multifaceted applications across diverse scientific domains. Its unique chemical structure, coupled with its promising biological and material properties, positions it as a valuable asset in both research and industrial settings. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to the advancement of science and medicine.
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